molecular formula C18H16N6O2 B2438825 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892761-15-8

1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2438825
CAS No.: 892761-15-8
M. Wt: 348.366
InChI Key: BVXOYILBBDRIOJ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a high-purity, synthetic small molecule featuring a unique hybrid structure combining 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic systems. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) therapeutics. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . Furthermore, the 1,2,3-triazole moiety, frequently incorporated via click chemistry, serves as a robust linker that can participate in hydrogen bonding, enhancing interactions with biological targets. This compound is specifically designed for research applications. Its structural framework is closely related to compounds investigated as potent and selective inhibitors of the enzyme butyrylcholinesterase (BChE) . In Alzheimer's disease research, BChE has emerged as a promising therapeutic target, especially in the later stages of the disease where its activity increases and it plays a compensatory role in the hydrolysis of acetylcholine . Researchers can utilize this compound as a key chemical tool for probing BChE function, as a building block for constructing more complex molecular libraries, or as a starting point for structure-activity relationship (SAR) studies aimed at developing novel neurotherapeutic agents. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-25-14-11-7-6-10-13(14)24-16(19)15(21-23-24)18-20-17(22-26-18)12-8-4-3-5-9-12/h3-11H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXOYILBBDRIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Formation of the Triazole Ring: This can be done through azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”

    Coupling Reactions: The final step might involve coupling the oxadiazole and triazole intermediates with the ethoxyphenyl group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant biological activities. The compound's biological activities have primarily focused on its antimicrobial properties:

Microorganism Activity
Staphylococcus aureusModerate to high
Enterococcus faecalisModerate
Bacillus cereusModerate
Escherichia coliVariable

The mechanism of action for this compound appears to involve enzyme inhibition and disruption of microbial cell membranes. The triazole ring interacts with essential enzymes for microbial survival, leading to cell death.

Antimicrobial Applications

The antimicrobial properties of 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine make it a candidate for developing new antimicrobial agents. Its effectiveness against various pathogens suggests potential use in treating infections caused by resistant bacterial strains.

Anticancer Potential

In addition to its antimicrobial activity, preliminary studies suggest that this compound may possess anticancer properties. The structural features that allow it to inhibit microbial growth may also contribute to its ability to interfere with cancer cell proliferation. Further research is needed to explore its mechanisms in cancer biology.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole: Lacks the amine group.

    1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-ol: Contains a hydroxyl group instead of an amine.

    1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-thiol: Contains a thiol group instead of an amine.

Uniqueness

The presence of the amine group in 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine might confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that incorporates both triazole and oxadiazole moieties. These structural features are often associated with significant biological activities, making this compound of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Synthesis

The compound consists of a triazole ring linked to an oxadiazole ring and an ethoxyphenyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Formation of the Triazole Ring : Accomplished via azide-alkyne cycloaddition reactions (click chemistry).
  • Coupling Reactions : Final assembly of the compound involves coupling the intermediates under palladium-catalyzed conditions.

Biological Activity Overview

The biological activities of this compound have been investigated primarily for its antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial effects against various pathogens. The activity of this specific compound has been evaluated against several bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate to high activity
Enterococcus faecalisModerate activity
Bacillus cereusModerate activity
Escherichia coliVariable activity

In studies comparing similar compounds, those with substituted phenyl groups at strategic positions demonstrated enhanced activity due to electronic effects and steric factors .

The biological mechanism underlying the activity of this compound appears to involve:

  • Enzyme Inhibition : The triazole ring is known to interact with various enzymes crucial for microbial survival.
  • Disruption of Membrane Integrity : The compound may affect the integrity of microbial cell membranes leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives in drug development:

  • Study on Triazole Derivatives : A review indicated that 1,2,4-triazoles exhibit broad-spectrum antimicrobial activities and can serve as scaffolds for developing new antibiotics .
  • Molecular Docking Studies : Computational studies suggest that the presence of heterocycles like triazoles enhances binding affinity to target enzymes compared to non-substituted analogs .
  • Comparative Analysis : Research comparing similar compounds revealed that modifications at key positions can significantly alter biological activity. For instance, variations in substituents on the phenyl groups resulted in different potencies against tested microorganisms .

Q & A

Q. Methodological Considerations :

Reaction Step Conditions Yield (%)
Oxadiazole cyclizationMicrowave, POCl₃, 120°C70–85
CuAAC reactionCuSO₄, sodium ascorbate, DMF65–78
Final deprotectionTFA, RT, 2h>90

Yield variability arises from steric hindrance at the ethoxyphenyl group and purity of intermediates.

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Q. Advanced Research Focus

  • X-ray Crystallography : SHELXL refinement () confirms planar geometry of the triazole-oxadiazole core. Dihedral angles between ethoxyphenyl and oxadiazole groups (<10°) indicate π-π stacking potential .
  • NMR Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish tautomers (e.g., amine vs. imine forms). The NH2_2 proton at δ 5.8 ppm (DMSO-d6_6) confirms the 5-amine position .

Q. Advanced Research Focus

  • DFT Calculations (Gaussian 03) : HOMO-LUMO gaps (~4.1 eV) suggest moderate electrophilicity. Partial charges on oxadiazole N-atoms (-0.45 e) indicate hydrogen-bonding sites .
  • Molecular Docking : AutoDock Vina simulations predict binding to kinase ATP pockets (ΔG ≈ -9.2 kcal/mol), driven by oxadiazole-triazole π-stacking and ethoxyphenyl hydrophobic interactions .

How can researchers design biological activity assays for this compound?

Q. Basic Research Focus

  • Antimicrobial Screening : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Kinase Inhibition : Use ADP-Glo™ kinase assay (Promega) with recombinant EGFR kinase. IC50_{50} values <10 µM suggest therapeutic potential .

What strategies mitigate poor aqueous solubility during in vitro testing?

Q. Basic Research Focus

  • Co-solvent Systems : 10% PEG-400 in PBS improves solubility to ~1.2 mg/mL.
  • Nanoparticle Formulation : PLGA encapsulation (75:25 lactide:glycolide) achieves 85% loading efficiency and sustained release over 72h .

How does the 3-phenyl-1,2,4-oxadiazole group influence thermal stability?

Advanced Research Focus
DSC analysis shows decomposition onset at 220°C, attributed to oxadiazole ring stability. TGA confirms 95% mass retention below 200°C, suitable for high-temperature applications (e.g., polymer additives) .

What structure-activity relationship (SAR) trends are observed in analogues?

Q. Advanced Research Focus

Modification Biological Activity (IC50_{50})
Ethoxy → methoxy2.5-fold ↓ potency (EGFR kinase)
Oxadiazole → thiadiazoleLoss of antimicrobial activity
Triazole N-methylationImproved solubility, 30% ↓ potency

SAR highlights the critical role of the ethoxy group and oxadiazole electronegativity .

What are the major degradation products under acidic conditions?

Basic Research Focus
HPLC-MS analysis (0.1M HCl, 37°C) identifies:

  • Primary product : 2-Ethoxyphenyltriazole-5-amine (m/z 245.1) via oxadiazole cleavage.
  • Secondary product : Benzoic acid from phenyl oxidation .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced Research Focus

  • Disorder in Ethoxy Group : SHELXL’s PART instruction resolves C–O bond rotational disorder.
  • Hydrogen Bonding : Restraints on NH2_2 protons improve R-factor convergence (<5%) .

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